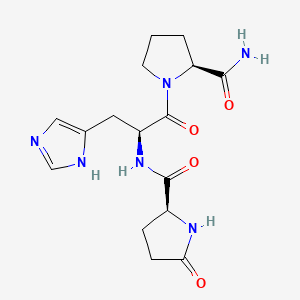
2-METHYLBUTANE-D12 (ISOPENTANE) 98
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutane-D12, also known as isopentane-D12, is a deuterated form of 2-methylbutane. It is a branched-chain, saturated hydrocarbon with the molecular formula (CD3)2CDCD2CD3. This compound is often used in various scientific applications due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutane-D12 typically involves the deuteration of 2-methylbutane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in 2-methylbutane are replaced with deuterium atoms. Common catalysts used in this process include platinum or palladium on carbon. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
In an industrial setting, the production of 2-Methylbutane-D12 involves large-scale catalytic exchange reactions. The process is optimized to achieve high isotopic purity, typically around 98 atom % D. The deuterated compound is then purified through distillation and other separation techniques to remove any residual hydrogen-containing impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutane-D12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
2-Methylbutane-D12 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which minimizes background signals.
Biology: It is employed in studies involving metabolic pathways and enzyme mechanisms, where deuterium-labeled compounds help trace biochemical reactions.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of 2-Methylbutane-D12 primarily involves its role as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms in the compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. In biochemical studies, the presence of deuterium can alter reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .
Comparación Con Compuestos Similares
2-Methylbutane-D12 is unique due to its high isotopic purity and deuterated nature. Similar compounds include:
Pentane-D12: Another deuterated hydrocarbon with a straight-chain structure.
Neopentane-D12: A deuterated form of neopentane with a more compact, branched structure.
Isobutane-D12: A deuterated form of isobutane with a different branching pattern.
These compounds share similar applications in NMR spectroscopy and biochemical studies but differ in their structural properties and specific uses.
Propiedades
Número CAS |
13351-96-7 |
|---|---|
Fórmula molecular |
C5H12 |
Peso molecular |
84.22 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,4,4,4-nonadeuterio-3-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D |
Clave InChI |
QWTDNUCVQCZILF-WWKUACGSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



